2-Ethylvaleraldehyde

Description

Contextual Significance in Modern Organic Synthesis

In modern organic synthesis, 2-Ethylvaleraldehyde is recognized for its aldehyde functional group, which is a highly reactive moiety capable of undergoing a wide array of chemical transformations. This reactivity makes it a valuable starting material and intermediate. The compound is employed in the production of flavors and fragrances, contributing a fruity odor and specific notes to formulations guidechem.com. Beyond sensory applications, it serves as a crucial precursor in the synthesis of pharmaceutical intermediates and various fine chemicals, highlighting its importance in the broader chemical industry guidechem.com.

The aldehyde group readily participates in nucleophilic addition reactions, oxidation to carboxylic acids, and reduction to primary alcohols, all fundamental reactions in organic chemistry slideshare.net. Its branched structure, featuring an ethyl group at the second carbon position of a pentanal chain, influences its steric and electronic properties, which can be leveraged to control the stereochemistry and regiochemistry of subsequent reactions vulcanchem.com. Furthermore, this compound is relevant in industrial processes such as hydroformylation, where it can be formed from the hydroformylation of isomerized olefins like 2-hexene (B8810679) acs.org. This positions it within key pathways for converting unsaturated hydrocarbons into valuable oxygenated compounds.

Overview of Research Trajectories and Academic Contributions

Research trajectories involving this compound are diverse, focusing on its synthesis, catalytic transformations, and application in constructing complex molecular architectures. Academic contributions have explored its role in advanced synthetic methodologies. For instance, studies have detailed the preparation of 2-ethylpentanal from 3-hexene (B12438300) through stereoselective vinylene homologation of organoboronates, demonstrating its utility in sophisticated carbon-carbon bond-forming reactions researchgate.net.

In the realm of catalysis, research has investigated the efficient production of aldehydes like 2-ethylpentanal via hydroformylation. Studies on heterogeneous hydroformylation using single-atom catalysts have identified 2-ethylpentanal as a product derived from the hydroformylation of isomerized 2-hexene, underscoring efforts to develop more active and stable catalytic systems for aldehyde synthesis acs.org. The compound's participation in tandem hydroformylation-aldol condensation reactions, a strategy for synthesizing industrially relevant products, also reflects ongoing research into optimizing multi-step catalytic processes d-nb.info. These research avenues highlight this compound not only as a product of interest but also as a key intermediate that enables the synthesis of a wide range of target molecules in academic and industrial laboratories.

Physical Properties of this compound

| Property | Value | Unit | Source |

| CAS Number | 22092-54-2 | - | guidechem.com |

| Molecular Formula | C7H14O | - | guidechem.com |

| Appearance | Colorless liquid | - | guidechem.com |

| Boiling Point | 141.2 | °C | guidechem.com |

| Density | 0.805 | g/mL | guidechem.com |

| Flash Point | 32.6 | °C | guidechem.com |

| Vapor Pressure | 5.92 | mmHg | guidechem.com |

| Refractive Index | 1.403 | - | guidechem.com |

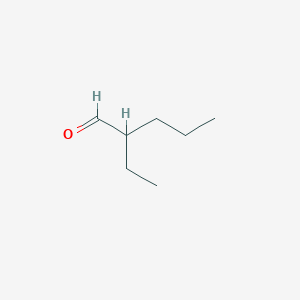

Structure

3D Structure

Properties

IUPAC Name |

2-ethylpentanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-3-5-7(4-2)6-8/h6-7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZGRFPZYTKHWMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30944726 | |

| Record name | 2-Ethylpentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22092-54-2 | |

| Record name | 2-Ethylpentanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22092-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylvaleraldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022092542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylpentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylvaleraldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Ethylvaleraldehyde

Elucidation of Direct Synthesis Pathways

Direct synthesis pathways to 2-Ethylvaleraldehyde aim to construct the molecule's carbon framework efficiently. While other methods like the hydroformylation of 1-hexene (B165129) can yield 2-ethylpentanal as a branched isomer, aldol (B89426) condensation offers a classic and mechanistically rich approach to C-C bond formation. nih.govresearchgate.net This route typically involves the reaction between two smaller carbonyl compounds, followed by a dehydration step and subsequent hydrogenation to achieve the final saturated aldehyde.

Mechanistic Investigations of Aldol Condensation for this compound Formation

The formation of the precursor to this compound via aldol condensation is a multi-step process that can be catalyzed by either a base or an acid. sigmaaldrich.com A plausible pathway involves a crossed aldol reaction between butanal and propanal. This reaction forms 3-hydroxy-2-ethylpentanal, the direct aldol adduct, which can then be converted to this compound. The mechanism involves the formation of a nucleophilic enolate from one aldehyde, which then attacks the electrophilic carbonyl carbon of the second aldehyde. masterorganicchemistry.com

The base-catalyzed aldol reaction is a fundamental carbon-carbon bond-forming reaction. wikipedia.org The process begins with the abstraction of an acidic α-hydrogen from one of the aldehyde reactants by a base, such as a hydroxide (B78521) ion (OH⁻), to form a resonance-stabilized enolate. magritek.com In the synthesis of the this compound precursor, butanal serves as the enolate source.

The mechanism proceeds through the following key steps:

Enolate Formation: A base removes a proton from the α-carbon of a butanal molecule. This is the rate-determining step and results in the formation of a butanal enolate ion. This enolate is a potent nucleophile. universalclass.com

Nucleophilic Attack: The newly formed butanal enolate attacks the electrophilic carbonyl carbon of a propanal molecule. This attack forms a new carbon-carbon bond, creating the tetrahedral alkoxide intermediate of 3-hydroxy-2-ethylpentanal. masterorganicchemistry.com

Protonation: The alkoxide intermediate is rapidly protonated by a water molecule (formed in the initial deprotonation step or present as the solvent), regenerating the hydroxide catalyst and yielding the final β-hydroxy aldehyde product, 3-hydroxy-2-ethylpentanal. masterorganicchemistry.comuniversalclass.com

Table 1: Key Components in Base-Catalyzed Aldol Reaction for 3-hydroxy-2-ethylpentanal

| Component | Formula | Role in Reaction |

| Butanal | C₄H₈O | Enolate Precursor (Nucleophile Source) |

| Propanal | C₃H₆O | Carbonyl Substrate (Electrophile) |

| Sodium Hydroxide | NaOH | Base Catalyst |

| 3-hydroxy-2-ethylpentanal | C₇H₁₄O₂ | Aldol Addition Product |

The aldol addition product, 3-hydroxy-2-ethylpentanal, can be dehydrated to form an α,β-unsaturated aldehyde, 2-ethyl-2-pentenal (B3382660). This elimination reaction is typically achieved under acidic conditions and often requires heat. google.com

The acid-catalyzed dehydration mechanism involves:

Protonation of the Hydroxyl Group: The oxygen of the hydroxyl group on the β-carbon is protonated by an acid catalyst (e.g., H₃O⁺), converting the -OH group into a good leaving group, -OH₂⁺ (water). masterorganicchemistry.com

Formation of Carbocation/Elimination: The loss of a water molecule from the β-carbon can proceed, potentially forming a carbocation, which is then deprotonated at the α-carbon to form the double bond. Alternatively, in a concerted E2-like mechanism, a base (like water or the conjugate base of the acid catalyst) removes a proton from the α-carbon as the water molecule departs. reddit.com

Product Formation: The result of this elimination is the formation of a C=C double bond between the α and β carbons, yielding the conjugated system of 2-ethyl-2-pentenal and regenerating the acid catalyst. google.com It is noteworthy that this dehydration can also be promoted by base, usually under more vigorous conditions, through an E1cB mechanism. masterorganicchemistry.com

Substrate Optimization and Reactivity Studies in Aldol Condensation

The efficiency and selectivity of crossed aldol condensations are highly dependent on the choice of substrates and reaction conditions. When two different aldehydes that both possess α-hydrogens are used, such as propanal and butanal, a mixture of products is possible, presenting a significant synthetic challenge. masterorganicchemistry.com

For the synthesis of a specific crossed aldol product, careful selection of precursors is paramount. The target, this compound, is a C7 aldehyde. A logical precursor synthesis involves combining a C3 aldehyde (propanal) and a C4 aldehyde (butanal). The initial prompt's example of 3-methylpentanal (B96236) (C6) and propanal (C3) would lead to a C9 product and is not a viable route to this compound.

In the reaction of propanal and butanal, four potential aldol addition products can be formed:

Two "self-condensation" products:

From two molecules of propanal: 3-hydroxy-2-methylpentanal. youtube.com

From two molecules of butanal: 3-hydroxy-2-ethylhexanal.

Two "crossed-condensation" products:

Butanal enolate + Propanal: 3-hydroxy-2-ethylpentanal (the desired adduct).

Propanal enolate + Butanal: 3-hydroxy-2-methylhexanal.

To favor the desired crossed product, synthetic strategies often involve the slow addition of one aldehyde into an excess of the other, or utilizing a pre-formed enolate. masterorganicchemistry.com

Table 2: Potential Products from the Crossed Aldol Reaction of Propanal and Butanal

| Enolate Source | Electrophile | Product Name | Molecular Formula | Product Type |

| Propanal | Propanal | 3-hydroxy-2-methylpentanal | C₆H₁₂O₂ | Self-Condensation |

| Butanal | Butanal | 3-hydroxy-2-ethylhexanal | C₈H₁₆O₂ | Self-Condensation |

| Butanal | Propanal | 3-hydroxy-2-ethylpentanal | C₇H₁₄O₂ | Desired Cross-Product |

| Propanal | Butanal | 3-hydroxy-2-methylhexanal | C₇H₁₄O₂ | Cross-Condensation |

The formation of the aldol adduct, 3-hydroxy-2-ethylpentanal, involves the creation of two new stereocenters at the C2 and C3 positions. The C2 carbon (the α-carbon from butanal) and the C3 carbon (the carbonyl carbon from propanal) both become chiral centers in the product molecule.

Consequently, the reaction can produce a mixture of up to four stereoisomers, which exist as two pairs of enantiomers (diastereomeric pairs known as syn and anti).

(2R, 3R)-3-hydroxy-2-ethylpentanal

(2S, 3S)-3-hydroxy-2-ethylpentanal

(2R, 3S)-3-hydroxy-2-ethylpentanal

(2S, 3R)-3-hydroxy-2-ethylpentanal

Controlling the stereochemical outcome of aldol reactions is a significant area of research in organic synthesis. While standard base-catalyzed reactions often yield a mixture of diastereomers, advanced stereoselective methods using chiral auxiliaries, catalysts, or substrates can be employed to favor the formation of a single desired stereoisomer. escholarship.org The subsequent dehydration step removes both stereocenters, leading to a mixture of (E) and (Z) isomers of 2-ethyl-2-pentenal, with the more thermodynamically stable (E)-isomer often predominating.

Catalytic Systems for Enhanced this compound Production via Aldol Pathways

The aldol condensation of propanal is a key reaction for the production of 2-methyl-2-pentenal, a precursor that can be hydrogenated to this compound. The effectiveness of this process is highly dependent on the catalyst employed. Both heterogeneous and homogeneous catalysts have been extensively studied to optimize the yield and selectivity of the desired products.

Heterogeneous Catalysts (e.g., ZnO, Cu/SiO₂) and Surface Chemistry

Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture. researchgate.net Various solid catalysts, including mixed metal oxides, zeolites, and metal-supported catalysts, have been investigated for aldol condensation reactions. researchgate.net

Zinc Oxide (ZnO): ZnO is recognized for its basic sites, which are crucial for catalyzing C-C bond formation in aldol condensation. ufl.edu While traditionally considered a support material, studies have shown that the basic sites on ZnO are directly responsible for the condensation reaction. ufl.edu

Copper/Silica (B1680970) (Cu/SiO₂): Monofunctional Cu/SiO₂ catalysts have demonstrated the ability to facilitate aldol condensation. ufl.edu In the conversion of propanol, it equilibrates with propanal and hydrogen, which then undergoes aldol condensation. ufl.eduvirginia.edu Density functional theory (DFT) calculations have shown that the Cu(111) surface can behave as a base, activating propanal for the subsequent condensation reaction. ufl.edu The reaction proceeds via the formation of a surface enolate, which then attacks an adsorbed propanal molecule. virginia.edu

The table below summarizes the performance of different heterogeneous catalysts in aldol condensation reactions.

| Catalyst | Reactant | Key Products | Observations |

| ZnO-based | Propanal | 2-Methyl-2-pentenal | Basic sites on ZnO are key for C-C bond formation. ufl.edu |

| Cu/SiO₂ | Propanol/Propanal | 2-Methyl-2-pentenal, 3-Pentanone | Cu surface acts as a base to catalyze the reaction. ufl.edu |

| Hydrotalcite | Propanal | 2-Methyl-2-pentenal | High conversion and selectivity have been reported. mdpi.com |

| Anion-Exchange Resins | Propanal | 2-Methyl-2-pentenal | Achieved 97% conversion with 95% selectivity in aqueous media. acs.org |

Homogeneous Catalysts and Reaction Control

Homogeneous catalysts, while presenting separation challenges, often offer high activity and selectivity under mild reaction conditions. researchgate.net Traditional homogeneous base catalysts for aldol condensation include sodium hydroxide and potassium hydroxide. researchgate.netmdpi.com These strong bases effectively promote the formation of the enolate ion, the key intermediate in the aldol reaction. magritek.com

The reaction control in homogeneous systems is critical to prevent side reactions. For instance, in the self-condensation of n-butyraldehyde, the desired product, 2-ethyl-2-hexenal, can further react to form trimers. google.com The choice of catalyst and reaction conditions can help to minimize these undesired pathways. Metal carboxylates, such as those of copper, magnesium, and zinc, have been found to catalyze the aldol self-condensation of enolizable aldehydes with high selectivity to the α,β-unsaturated aldehyde. google.com

Hydroformylation-Based Synthetic Routes to Branched Aldehydes

Hydroformylation, or the oxo process, is a cornerstone of industrial organic synthesis, involving the addition of carbon monoxide and hydrogen to an alkene to form an aldehyde. ingentaconnect.com This process is particularly relevant for the synthesis of branched aldehydes, which are valuable chemical intermediates. ingentaconnect.comresearchgate.net

Regioselectivity Control in Hydroformylation for this compound Analogs

A significant challenge in the hydroformylation of internal olefins, such as butenes, is controlling the regioselectivity to favor the formation of the desired branched aldehyde over its linear isomer. The ratio of linear to branched (l/b) products is a critical parameter. researchgate.net For the synthesis of valeraldehyde (B50692) (pentanal) from butenes, controlling the reaction to produce the desired isomers is key. researchgate.netgoogle.com The hydroformylation of mixed butene streams can yield a mixture of valeraldehyde isomers. google.com

The choice of ligands coordinated to the metal center plays a pivotal role in directing the regioselectivity. researchgate.net For instance, N-pyrrolylphosphine ligands have been shown to provide excellent regioselectivity towards linear aldehydes in the hydroformylation of 1-butene. rsc.orgepa.gov Conversely, the development of ligands that favor branched products is an active area of research.

Catalytic Systems in Hydroformylation for Branched Aldehydes

Rhodium-based catalysts are highly effective for hydroformylation due to their high activity under milder conditions compared to cobalt catalysts. researchgate.netgoogle.com

The catalytic activity and selectivity of rhodium complexes are profoundly influenced by the nature of the ligands attached to the rhodium center. google.comnih.gov Triphenylphosphine (B44618) (PPh₃) is a widely used ligand in industrial hydroformylation processes. ugent.be The complex hydridocarbonyltris(triphenylphosphine)rhodium(I) [RhH(CO)(PPh₃)₃] is an efficient catalyst for the hydroformylation of alkenes at mild temperatures and pressures. researchgate.net The addition of excess triphenylphosphine can influence the reaction rate and the ratio of linear to branched aldehydes. researchgate.netrsc.org The active catalytic species is believed to be a 14-electron complex, [Rh(CO)H(PPh₃)₂]*, formed by the dissociation of a phosphine (B1218219) ligand. quora.com

The steric and electronic properties of the phosphine ligand are crucial. Bulky phosphite (B83602) ligands have been shown to hydroformylate hindered alkenes at good rates, with selectivity towards the linear aldehyde increasing with substrate substitution. scispace.com The development of novel ligands, such as cage-like phosphines derived from triphenylphosphine, has led to catalysts with superior activity and selectivity. rsc.org For example, a rhodium catalyst with a specific cage ligand demonstrated an aldehyde selectivity of 89% with a high turnover frequency. rsc.org

The table below details the impact of different ligands on rhodium-catalyzed hydroformylation.

| Catalyst System | Olefin | Key Findings |

| RhH(CO)(PPh₃)₃ | Alk-1-enes | High ratio of straight-chain to branched-chain aldehyde. researchgate.net |

| Rh-Bulky Phosphite | Hindered 1-Alkenes | Good reaction rates; selectivity for linear aldehyde increases with substitution. scispace.com |

| Rh-N-Pyrrolylphosphine | 1-Butene | Excellent regioselectivity towards linear aldehydes. rsc.orgepa.gov |

| Rh-Cage Ligand (derived from PPh₃) | Olefins | Aldehyde selectivity of 89% and a high turnover frequency. rsc.org |

Tandem and Multi-Step Synthesis Approaches

Convergent Synthetic Strategies Employing this compound as a Key Intermediate

A notable example of this strategy is the asymmetric total synthesis of (-)-Pironetin, a polyketide known for its immunosuppressive, antitumor, and plant-growth regulating properties. uni-kiel.de The synthesis, developed by Enders and colleagues, employs a convergent approach where the carbon skeleton of Pironetin is constructed by coupling two major fragments: a C8–C14 ketone fragment and a C2–C7 aldehyde fragment derived from this compound. uni-kiel.de

The key carbon-carbon bond formation (C7-C8) is achieved through a Mukaiyama-aldol reaction. uni-kiel.de In this critical step, the silyl (B83357) enol ether is generated from the ketone fragment and subsequently reacted with the this compound-derived fragment. This reaction is facilitated by a Lewis acid, yielding a β-hydroxyketone, which then undergoes further transformations to complete the synthesis of the natural product. uni-kiel.de

The successful implementation of this compound as a key intermediate in this convergent synthesis highlights its utility in the strategic assembly of complex molecular architectures. The specific details of the key coupling step are outlined in the table below.

Table 1: Key Mukaiyama-Aldol Reaction in the Convergent Synthesis of (-)-Pironetin

| Reactant 1 (Fragment) | Reactant 2 (Fragment) | Key Reaction Type | Reagents and Conditions | Product | Yield | Reference |

| C8–C14 Ketone (as silyl enol ether) | C2–C7 Aldehyde (derived from this compound) | Mukaiyama-Aldol Reaction | 1. Diphenyltetramethyldisilazane, nBuLi, THF, -78°C; then TMSCl, Et3N, 5 h, RT. 2. BF3·OEt2, Dichloromethane, -78°C | β-Hydroxyketone intermediate | 52% (of desired diastereomer) | uni-kiel.de |

Following the crucial coupling step, the resulting β-hydroxyketone undergoes a samarium-iodide-mediated Tishchenko reduction to establish the stereocenter at the C9 position. uni-kiel.de The synthesis is then advanced through a series of steps, including a ring-closing metathesis, to form the characteristic α,β-unsaturated δ-lactone ring of Pironetin. uni-kiel.de This convergent strategy, hinging on the use of this compound, provides an adaptable pathway that also allows for the synthesis of structural analogs of Pironetin by modifying the initial fragments. uni-kiel.de

Chemical Reactivity and Transformation Chemistry of 2 Ethylvaleraldehyde

Fundamental Transformations of the Aldehyde Functional Group

The aldehyde group in 2-ethylvaleraldehyde is susceptible to both oxidation and reduction, leading to the formation of carboxylic acids and primary alcohols, respectively. Furthermore, it can be converted into nitrogen-containing derivatives through reductive amination.

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 2-ethyl-4-methylpentanoic acid. This transformation involves the conversion of the C-H bond of the aldehyde group into a C-O bond. A variety of oxidizing agents can be employed to achieve this, ranging from strong oxidants like potassium permanganate and chromic acid to milder, more selective reagents. smolecule.com The choice of oxidant can be crucial in synthetic applications, particularly when other sensitive functional groups are present in the molecule.

Table 1: Oxidation of this compound to 2-Ethyl-4-methylpentanoic Acid

| Oxidizing Agent | General Reaction Conditions | Product |

| Potassium Permanganate (KMnO4) | Basic or acidic aqueous solution, often with heating. | 2-Ethyl-4-methylpentanoic Acid |

| Chromic Acid (H2CrO4) | Generated in situ from chromium trioxide (CrO3) or a dichromate salt in acidic solution (e.g., Jones oxidation). | 2-Ethyl-4-methylpentanoic Acid |

| Tollens' Reagent ([Ag(NH3)2]+) | Mild, alkaline conditions. Primarily used as a qualitative test for aldehydes. | 2-Ethyl-4-methylpentanoic Acid |

| Benedict's Reagent (Copper(II) citrate complex) | Mild, alkaline conditions. Primarily used as a qualitative test for aliphatic aldehydes. | 2-Ethyl-4-methylpentanoic Acid |

The carbonyl group of this compound can be reduced to a primary alcohol, 2-ethyl-4-methylpentanol. This transformation is a cornerstone of organic synthesis and can be accomplished through various methods, including catalytic hydrogenation and the use of hydride reducing agents. Catalytic hydrogenation typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst such as palladium, platinum, or nickel. google.com Hydride reductions are commonly performed using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder and more selective reagent, often used in alcoholic solvents, while lithium aluminum hydride is a more powerful reducing agent that requires anhydrous conditions.

Table 2: Reduction of this compound to 2-Ethyl-4-methylpentanol

| Reducing Agent/Method | General Reaction Conditions | Product |

| Catalytic Hydrogenation (H₂/Catalyst) | Hydrogen gas, metal catalyst (e.g., Pd, Pt, Ni), solvent (e.g., ethanol, ethyl acetate), pressure. | 2-Ethyl-4-methylpentanol |

| Sodium Borohydride (NaBH₄) | Alcoholic solvent (e.g., methanol, ethanol), typically at room temperature. | 2-Ethyl-4-methylpentanol |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether solvent (e.g., diethyl ether, THF), followed by aqueous workup. | 2-Ethyl-4-methylpentanol |

Reductive amination provides a direct route to synthesize amines from aldehydes. wikipedia.org This one-pot reaction involves the initial formation of an imine or enamine intermediate from the reaction of this compound with ammonia, a primary amine, or a secondary amine. This intermediate is then reduced in situ to the corresponding amine. pearson.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly common due to their selectivity for reducing the protonated imine over the starting aldehyde. wikipedia.org Catalytic hydrogenation can also be utilized for the reduction step. organic-chemistry.org This method is highly versatile, allowing for the introduction of a wide range of nitrogen-containing functional groups. nih.govnih.gov

Table 3: Reductive Amination of this compound

| Amine | Reducing Agent | General Product |

| Ammonia (NH₃) | NaBH₃CN, NaBH(OAc)₃, or H₂/Catalyst | 2-Ethyl-4-methylpentan-1-amine (a primary amine) |

| Primary Amine (R'-NH₂) | NaBH₃CN, NaBH(OAc)₃, or H₂/Catalyst | N-alkyl-2-ethyl-4-methylpentan-1-amine (a secondary amine) |

| Secondary Amine (R'₂NH) | NaBH₃CN, NaBH(OAc)₃, or H₂/Catalyst | N,N-dialkyl-2-ethyl-4-methylpentan-1-amine (a tertiary amine) |

Carbon-Carbon Bond Forming Reactions

The carbonyl carbon of this compound is electrophilic, making it a target for nucleophilic attack. This reactivity is harnessed in a variety of carbon-carbon bond-forming reactions, including self- and cross-condensation reactions and nucleophilic additions.

Under basic or acidic conditions, aldehydes with α-hydrogens, such as this compound, can undergo aldol (B89426) condensation. coleparmer.com In a self-condensation reaction, two molecules of this compound react with each other. One molecule forms an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second molecule. The initial product is a β-hydroxy aldehyde, which can subsequently dehydrate upon heating to form an α,β-unsaturated aldehyde. google.com

Crossed-aldol condensations involve the reaction of this compound with a different carbonyl compound. masterorganicchemistry.com To avoid a complex mixture of products, these reactions are most effective when one of the carbonyl partners lacks α-hydrogens (e.g., benzaldehyde or formaldehyde) and can therefore only act as the electrophile. libretexts.org Alternatively, a directed aldol reaction can be performed by pre-forming the enolate of one carbonyl compound before the addition of the second.

Table 4: Aldol Condensation Products of this compound

| Reaction Type | Reactants | Initial Product (β-hydroxy aldehyde) | Final Product (α,β-unsaturated aldehyde) |

| Self-Condensation | 2 x this compound | 3-Hydroxy-2,4-diethyl-6-methylheptanal | 2,4-Diethyl-6-methylhept-2-enal |

| Crossed-Condensation | This compound + Formaldehyde | 3-Hydroxy-2-ethyl-4-methylpentanal | 2-Ethyl-4-methylpent-2-enal |

| Crossed-Condensation | This compound + Benzaldehyde | 3-Hydroxy-2-ethyl-4-methyl-3-phenylpropanal | 2-Ethyl-4-methyl-3-phenylprop-2-enal |

The electrophilic carbonyl carbon of this compound is susceptible to attack by a wide range of nucleophiles, leading to the formation of a tetrahedral intermediate that is typically protonated to yield an alcohol.

Grignard Reaction: Grignard reagents (R-MgX) are potent carbon-based nucleophiles that readily add to aldehydes. masterorganicchemistry.com The reaction of this compound with a Grignard reagent, followed by an acidic workup, results in the formation of a secondary alcohol. libretexts.orgchemguide.co.uk The specific alcohol formed depends on the alkyl or aryl group of the Grignard reagent.

Wittig Reaction: The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. wikipedia.org It involves the reaction of this compound with a phosphorus ylide (a Wittig reagent). organic-chemistry.org The reaction proceeds through a betaine or oxaphosphetane intermediate to yield an alkene and triphenylphosphine (B44618) oxide. udel.eduberkeley.edu The geometry of the resulting alkene is influenced by the nature of the ylide.

Cyanohydrin Formation: In the presence of a cyanide source, such as hydrogen cyanide (HCN) or a cyanide salt, this compound can be converted to a cyanohydrin. chemistrysteps.comwikipedia.org This reaction involves the nucleophilic addition of the cyanide ion to the carbonyl carbon. ualberta.calibretexts.org The resulting cyanohydrin is a versatile synthetic intermediate that can be hydrolyzed to an α-hydroxy acid or reduced to a β-amino alcohol. openstax.org

Table 5: Nucleophilic Addition Reactions of this compound

| Reagent | Type of Reaction | Product |

| Grignard Reagent (R'-MgX) | Nucleophilic Addition | A secondary alcohol (e.g., 1-Phenyl-2-ethyl-4-methylpentan-1-ol with Phenylmagnesium bromide) |

| Wittig Reagent (Ph₃P=CHR') | Olefination | An alkene (e.g., 3-Ethyl-5-methyl-1-hexene with Methylenetriphenylphosphorane) |

| Cyanide (HCN or NaCN/H⁺) | Cyanohydrin Formation | 2-Hydroxy-3-ethyl-5-methylhexanenitrile |

Reaction Kinetics and Mechanistic Pathways

The reactivity of this compound, like other aliphatic aldehydes, is characterized by the electrophilic nature of its carbonyl carbon and the acidity of the protons on the α-carbon. These features dictate its participation in a variety of chemical transformations, including aldol condensations, oxidations, and hydrogenations. Understanding the kinetics and mechanisms of these reactions is crucial for controlling reaction outcomes and optimizing synthetic processes.

Quantitative Kinetic Studies of this compound Reactions

Quantitative kinetic studies provide essential data, such as rate constants and activation energies, that define the speed and temperature dependence of a chemical reaction. While specific kinetic data for this compound is not extensively documented in readily available literature, valuable insights can be drawn from studies on structurally similar aldehydes, such as n-butyraldehyde and 2-ethyl-2-hexenal. These compounds serve as effective proxies for understanding the kinetic behavior of this compound in key industrial reactions.

Two fundamental reaction types for which kinetic data on analogous aldehydes exist are aldol condensation and hydrogenation.

Aldol Condensation: The acid-catalyzed aldol condensation of aliphatic aldehydes is a cornerstone of carbon-carbon bond formation. Kinetic studies on aldehydes like acetaldehyde and butanal reveal that the reaction is typically second-order with respect to the aldehyde concentration. oberlin.edu This indicates that the rate-limiting step involves the bimolecular interaction between an enol intermediate and a protonated aldehyde molecule. oberlin.edu

Hydrogenation: The hydrogenation of α,β-unsaturated aldehydes, which are products of aldol condensation, is a multi-step process often involving the reduction of both the carbon-carbon double bond and the carbonyl group. A kinetic study on the hydrogenation of 2-ethyl-2-hexenal, a product derived from the condensation of n-butyraldehyde, provides specific activation energies for the consecutive hydrogenation steps. The energy required for the hydrogenation of the C=C bond is significantly lower than that for the C=O bond, indicating that the olefinic bond is reduced more readily. researchgate.net

The following table summarizes representative kinetic parameters for these key reaction types, using data from analogous compounds to approximate the behavior of this compound.

Table 1: Representative Kinetic Parameters for Aldehyde Reactions

| Reaction Type | Analogous Compound | Order of Reaction | Activation Energy (Ea) | Key Finding |

|---|---|---|---|---|

| Aldol Condensation | Butanal / Acetaldehyde | Second-order in aldehyde oberlin.edu | Varies with acid concentration | Rate is dependent on the concentration of two aldehyde molecules. oberlin.edu |

| Hydrogenation (C=C bond) | 2-Ethyl-2-hexenal | First-order researchgate.net | 33.66 kJ/mol researchgate.net | Hydrogenation of the carbon-carbon double bond is kinetically favored. researchgate.net |

| Hydrogenation (C=O bond) | 2-Ethyl-hexanal | First-order researchgate.net | 58.39 kJ/mol researchgate.net | Hydrogenation of the carbonyl group requires a higher energy input. researchgate.net |

In-depth Mechanistic Analysis of Reaction Intermediates and Transition States

A thorough mechanistic analysis moves beyond reaction rates to explore the precise pathway of atomic and electronic rearrangement. This involves identifying transient species, such as reaction intermediates and transition states. Modern mechanistic studies heavily rely on computational chemistry, employing methods like Density Functional Theory (DFT) to model these fleeting structures and calculate their energies.

Aldol Condensation Mechanism: The acid-catalyzed aldol condensation mechanism proceeds through several key steps:

Protonation: The carbonyl oxygen is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon.

Enolization: A second aldehyde molecule acts as a base to remove an α-proton, forming a nucleophilic enol intermediate.

C-C Bond Formation: The enol attacks the protonated carbonyl carbon of another aldehyde molecule. This is the slow, rate-limiting step of the reaction. oberlin.edu

Dehydration: The resulting β-hydroxy aldehyde is subsequently dehydrated, often with heating, to form an α,β-unsaturated aldehyde.

Oxidation Mechanism: The oxidation of aldehydes to carboxylic acids is another fundamental transformation. The mechanism in the presence of an oxidant and water typically involves the formation of a hydrate intermediate. masterorganicchemistry.com

Hydration: Water adds to the carbonyl group of this compound to form the corresponding geminal diol (hydrate).

Elimination: A base removes a hydrogen atom from one of the hydroxyl groups, followed by an E2-like elimination step that expels the oxidant (which acts as a leaving group) and forms the C=O double bond of the carboxylic acid. masterorganicchemistry.com

Computational Analysis of Intermediates and Transition States: Computational methods are indispensable for mapping the potential energy surface of a reaction. Theoretical studies on similar carbonyl compounds, such as the gas-phase elimination of 2-pentanone, illustrate this approach. scholarsresearchlibrary.com Such studies calculate the geometries and energies of the reactants, products, and, most importantly, the transition state—the highest energy point on the reaction pathway. scholarsresearchlibrary.com The transition state for this type of reaction is often a six-membered cyclic structure. scholarsresearchlibrary.com By analyzing the bond lengths and angles along the reaction coordinate, researchers can confirm that the proposed structure represents the true transition state connecting reactants to products.

The table below outlines the key concepts and species involved in the mechanistic analysis of common aldehyde reactions.

Table 2: Key Species and Concepts in Aldehyde Reaction Mechanisms

| Reaction Type | Key Intermediate | Transition State Concept | Computational Method |

|---|---|---|---|

| Aldol Condensation | Enol, β-hydroxy aldehyde | Characterized by the simultaneous formation of a C-C bond and breaking of a C-H bond. | DFT, Ab initio calculations |

| Oxidation | Hydrate (geminal diol) | Involves the structure where the C-H bond is breaking and the O-oxidant bond is cleaving. | DFT, Coupled-cluster methods |

| Hydrogenation | Surface-adsorbed species | In heterogeneous catalysis, involves the aldehyde molecule and hydrogen atoms adsorbed on the catalyst surface. | QM/MM methods |

Advanced Materials and Catalytic Applications of 2 Ethylvaleraldehyde Derivatives

Design and Development of Catalytic Systems

Catalyst Selectivity and Regioselectivity in 2-Ethylvaleraldehyde Synthesis and Reactions

Catalyst selection is paramount in dictating the regioselectivity of reactions involving this compound, particularly in its synthesis via hydroformylation. For instance, in the hydroformylation of 1-hexene (B165129), which can lead to the formation of 2-ethylpentanal, the choice of catalyst significantly influences the ratio of branched to linear aldehydes. Rhodium complexes modified with triphenylphosphine (B44618) have demonstrated superior selectivity, achieving over 90% for the branched product . The mechanism involves the coordination of the alkene to the rhodium center, insertion of carbon monoxide, and subsequent hydrogenolysis to release the aldehyde .

In aldol (B89426) condensation reactions, which are crucial for carbon-carbon bond formation, the regioselectivity of 2-substituted aldehydes like 2-ethylpentanal can be limited. While non-branched aldehydes readily participate in self-condensation, 2-substituted aldehydes are less reactive in base-catalyzed aldol reactions, often undergoing cross-aldol reactions with reduced efficiency google.com. However, specific catalytic systems, such as those employing zinc-based metal-organic frameworks (MOFs) in conjunction with cobalt catalysts for the hydroformylation-aldol condensation of 1-hexene, have shown enhanced catalytic activity and selectivity for aldol condensation products compared to homogeneous systems ethz.chresearchgate.net. These MOFs can adsorb heptanal (B48729) (a hydroformylation product) on their open metal sites, increasing the electrophilic character of the carbonyl carbon and facilitating condensation ethz.chresearchgate.net.

Furthermore, the development of hybrid phosphate (B84403) promoters has shown promise in rhodium-catalyzed hydroformylation of styrenes, leading to high regioselectivities for branched aldehydes under mild conditions nih.gov. These promoters, such as trimethyl phosphate, interact weakly with the rhodium-carbonyl bond, inducing exceptional reactivity and high branched-to-linear ratios nih.gov.

Stability and Regeneration of Catalysts in Continuous Processes

The long-term viability and economic feasibility of catalytic processes often depend on the stability and regenerability of the catalysts, especially in continuous flow systems. Heterogeneous catalysts, such as Rhodium single atoms supported on ZrO₂ (Rh₁/ZrO₂), have demonstrated remarkable stability and recyclability in hydroformylation reactions acs.org. When calcined at temperatures of 600 °C or higher, these catalysts exhibit no activity loss after multiple cycles, maintaining their chemoselectivity and regioselectivity acs.org. This robustness is attributed to the strong metal-support interaction (SMSI) phenomenon, which stabilizes the single-atom sites acs.org.

In aqueous biphasic catalysis, water-soluble catalysts, often featuring sulfonated phosphine (B1218219) ligands, facilitate facile catalyst separation and recycling liv.ac.ukrsc.org. These systems allow for the recovery and reuse of catalysts, such as palladium complexes, in hydrogenation reactions, maintaining high catalytic activity over multiple runs liv.ac.uk. Similarly, supported catalysts immobilized on silica (B1680970) and used in supercritical CO₂ have shown excellent robustness, with performance remaining constant over extended periods and no observable rhodium leaching chemistrydocs.com.

Non-Conventional Reaction Media in this compound Catalysis

The use of non-conventional reaction media offers significant advantages in terms of green chemistry, catalyst recovery, and process efficiency. Supercritical carbon dioxide (scCO₂), ionic liquids (ILs), and aqueous biphasic systems have been explored for various catalytic transformations involving aldehydes liv.ac.ukrsc.orgresearchgate.net.

Supercritical CO₂ (scCO₂): scCO₂ is non-toxic, non-flammable, and readily separable from products upon depressurization. Its low viscosity and high diffusivity benefit reactions with mass transfer limitations liv.ac.uk. While typically suitable for low-polarity compounds, scCO₂ can be combined with other media like ionic liquids to create biphasic systems that facilitate catalyst separation and recycling, with the catalyst remaining in the IL phase while products are recovered with scCO₂ researchgate.net.

Ionic Liquids (ILs): ILs possess unique properties such as low vapor pressure, tunable polarity, and miscibility with other compounds, making them attractive for catalysis liv.ac.ukrsc.org. They can immobilize catalysts, allowing for efficient recovery and reuse, and have been used in various reactions, including hydrogenation and hydroformylation liv.ac.ukresearchgate.net.

Aqueous Biphasic Systems: Water is an inexpensive, non-toxic, and environmentally friendly solvent. Catalysis in aqueous biphasic systems is industrially attractive due to the ease of catalyst separation and recycling, often achieved through the use of water-soluble ligands liv.ac.ukrsc.org. This approach has found broad application in various catalytic transformations.

Role in Fine Chemicals and Specialty Organic Compound Synthesis

This compound serves as a crucial intermediate and building block in the synthesis of a wide array of fine chemicals and specialty organic compounds, including pharmaceuticals and branched-chain fatty acids.

Precursor in Pharmaceutical Intermediates and Bioactive Compound Synthesis

The aldehyde functionality of this compound allows it to participate in various reactions, making it a valuable precursor for synthesizing complex organic molecules with potential pharmaceutical applications. Research has explored its use as a precursor for novel anti-inflammatory agents, where selective oxidation processes yielded compounds with enhanced biological activity . It has also been investigated as a building block in medicinal chemistry for developing various drug compounds through oxidation and reduction reactions .

For example, derivatives of this compound and related branched aldehydes are explored for their potential therapeutic properties. The synthesis of chirally pure β-amino-alcohols, which are intermediates for bioactive molecules, can involve proline-catalyzed reactions of aldehydes google.com. While not directly involving this compound, this highlights the general utility of aldehydes in asymmetric synthesis for pharmaceutical development google.com.

Building Block for Branched-Chain Fatty Acids

Branched-chain fatty acids (BCFAs) are essential components of cell membranes and play roles in various biological processes researchgate.netnih.govfrontiersin.org. The synthesis of these fatty acids often begins with branched-chain acyl-CoA primers derived from branched-chain amino acids or through specific metabolic pathways researchgate.netnih.govfrontiersin.org. While this compound itself is not directly a fatty acid, its structural motif, a branched alkyl chain, is characteristic of precursors or intermediates in the biosynthesis or chemical synthesis of certain branched-chain compounds.

The metabolic pathways for BCFAs involve the oxidative decarboxylation of branched-chain 2-keto acids to form branched-chain acyl-CoAs, which then serve as primers for fatty acid synthesis researchgate.netfrontiersin.orgfrontiersin.org. For instance, isoleucine is a precursor for anteiso-branched chain FAs, while leucine (B10760876) and valine lead to iso-branched FAs frontiersin.org. The chemical synthesis of branched-chain fatty acids can involve various routes, and aldehydes like this compound can serve as starting materials or intermediates in constructing the carbon backbone of such molecules. For example, related branched aldehydes are used in the synthesis of fragrance components and other specialty chemicals .

Compound Name Table:

| IUPAC Name | Common Name | CAS Number |

| 2-Ethylpentanal | This compound | 22092-54-2 |

| 2-Ethylhexanal | N/A | 123-06-8 |

| 2-Methylpentanal | 2-Methylvaleraldehyde | 1119-16-0 |

| Heptanal | N/A | 111-30-8 |

| 2-Methylhexanal | N/A | 19780-46-2 |

| 2-Ethylpentanal | N/A | 22092-54-2 |

| 3-Methylpentanal (B96236) | N/A | 15877-53-9 |

| Formaldehyde | N/A | 50-00-0 |

| Propionaldehyde | Propanal | 123-38-6 |

| n-Butyraldehyde | Butanal | 123-72-8 |

| 2-Ethylhexenal | N/A | 1872-54-4 |

| 4-Methylpentanal | N/A | 1119-16-0 |

| 2-(3-Ethylpentan-3-yl)cyclopropane-1-carbaldehyde | N/A | 210880-70-7 |

| 5-Chloro-2-ethyl-2-methylpent-4-enal | N/A | 104628-53-5 |

Analytical Methodologies for Characterization and Quantification of 2 Ethylvaleraldehyde

Method Validation and Data Analysis in 2-Ethylvaleraldehyde Research

The accurate and reliable characterization and quantification of this compound in various matrices necessitate the development and validation of robust analytical methodologies. Method validation is a critical process that ensures an analytical procedure is suitable for its intended purpose, providing confidence in the generated data. This involves evaluating several performance characteristics, as guided by international standards such as the ICH Q2(R1) guidelines europa.eu. For this compound, analytical methods commonly employ techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC), often coupled with appropriate sample preparation steps rasayanjournal.co.inrsc.org.

Quantitative Validation Parameters (e.g., Linearity, Limits of Detection and Quantification, Precision)

To ensure the reliability of quantitative measurements of this compound, several key parameters are assessed during method validation. These parameters collectively define the method's performance characteristics:

Linearity: This parameter assesses the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte (this compound) within a given range. Linearity is typically established by analyzing a series of standards at different concentrations and evaluating the relationship between instrument response and analyte concentration, often using linear regression analysis. The correlation coefficient (R²) and visual inspection of the calibration curve are key indicators europa.eucertified-laboratories.compharmjournal.ru. For instance, a method might demonstrate linearity over a concentration range relevant to the expected levels of this compound in a specific matrix.

Limit of Detection (LOD): The LOD represents the lowest concentration of this compound that can be reliably detected by the analytical method, though not necessarily quantified with accuracy and precision europa.eucertified-laboratories.com. It is often determined based on a signal-to-noise ratio (e.g., 3:1).

Limit of Quantification (LOQ): The LOQ is the lowest concentration of this compound that can be quantified with acceptable precision and accuracy europa.eucertified-laboratories.com. This parameter is crucial for determining the lowest reliably measurable amount of the analyte.

Precision: Precision evaluates the closeness of agreement between independent measurements obtained from the same homogeneous sample under stipulated conditions europa.eucertified-laboratories.com. It is typically assessed at different levels:

Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).

Intermediate Precision: Precision within the same laboratory, considering variations such as different days, analysts, or equipment.

Reproducibility: Precision between different laboratories (inter-laboratory precision), though this is more common in collaborative studies. Precision is often expressed as the relative standard deviation (RSD) or coefficient of variation (CV).

Illustrative Data Table for Validation Parameters

While specific validation data for this compound was not found in the provided search snippets, the following table illustrates the type of data that would be generated and presented for a validated analytical method. Such data is typically derived from experiments conducted according to established guidelines europa.eu.

| Parameter | Typical Analytical Technique | Illustrative Value/Range (Example) | Units | Notes |

| Linearity (Correlation Coeff.) | GC-MS / HPLC | ≥ 0.995 | - | Assessed across a defined concentration range. |

| Limit of Detection (LOD) | GC-MS / HPLC | 0.05 - 0.5 | µg/mL | Based on signal-to-noise ratio (e.g., 3:1). |

| Limit of Quantification (LOQ) | GC-MS / HPLC | 0.15 - 1.5 | µg/mL | Lowest concentration with acceptable precision and accuracy. |

| Precision (Repeatability) | GC-MS / HPLC | < 5 | % RSD | Assessed through multiple replicate injections of standards. |

| Precision (Intermediate) | GC-MS / HPLC | < 10 | % RSD | Assessed across different days, analysts, or equipment. |

| Accuracy (Recovery) | GC-MS / HPLC | 90 - 110 | % | Determined by spiking known amounts of analyte into the matrix. |

Strategies for Data Interpretation and Outlier Management in Analytical Datasets

Effective interpretation of analytical data for this compound relies heavily on the results obtained during method validation. Once a method is validated, the obtained quantitative values for linearity, LOD, LOQ, and precision provide the framework for assessing the reliability of sample measurements.

Data Interpretation: The interpretation of this compound concentration data involves comparing the measured values against predefined acceptance criteria or regulatory limits, if applicable. For instance, if a method is validated for a specific range, results falling outside this range may require re-analysis or careful consideration. The accuracy, assessed through recovery studies, indicates how close the measured values are to the true values, informing the confidence in the reported concentrations. Precision data helps in understanding the variability associated with the measurements, allowing for the reporting of results with appropriate uncertainty estimates europa.eucertified-laboratories.com. Statistical comparisons, such as t-tests or ANOVA, may be employed to compare results from different methods or sample sets, ensuring that observed differences are statistically significant researchgate.net.

Outlier Management: In any analytical study involving this compound, datasets may contain outliers – data points that deviate significantly from other observations. Strategies for managing outliers are essential to maintain data integrity. These strategies typically involve:

Identification: Outliers can be identified using statistical tests such as Grubbs' test, Dixon's Q-test, or by visual inspection of graphical representations like box plots. A common approach involves checking if a data point falls outside a certain number of standard deviations from the mean, though more robust statistical methods are preferred for rigorous analysis Current time information in Chicago, IL, US..

Investigation: Once identified, outliers must be investigated to determine their cause. Potential causes include errors in sample preparation, instrument malfunction, transcription errors, or genuine extreme values.

Decision and Documentation: Based on the investigation, a decision is made whether to retain, exclude, or transform the outlier. If an outlier is excluded, it must be scientifically justified and thoroughly documented in the study report. Exclusion criteria should be established a priori whenever possible Current time information in Chicago, IL, US.. Robust statistical methods or data transformation techniques can also be employed to mitigate the influence of outliers without outright exclusion, thereby preserving the dataset while minimizing distortion pharmjournal.ru.

By adhering to these principles of data interpretation and outlier management, researchers can ensure that the analytical findings for this compound are accurate, reproducible, and defensible.

Theoretical and Computational Investigations of 2 Ethylvaleraldehyde

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods provide a robust framework for understanding the intrinsic properties of molecules like 2-Ethylvaleraldehyde, including their electronic distribution, bonding, and potential reactivity.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a widely utilized quantum mechanical modeling method that allows for the calculation of molecular properties based on the electron density. Studies employing DFT on this compound aim to determine its optimized molecular geometry, bond lengths, bond angles, and electronic distribution. These calculations can reveal important aspects of the compound's stability and its interaction potential with other molecules. For instance, DFT can predict parameters such as the dipole moment, which influences intermolecular interactions and physical properties like solubility and boiling point. The electron density distribution, visualized through electrostatic potential maps, can highlight regions of positive and negative charge, indicating sites prone to electrophilic or nucleophilic attack, respectively. While specific DFT studies detailing the exact molecular properties of this compound were not found in the provided search scope, the general application of DFT to similar aldehydes involves determining their equilibrium geometries and electronic configurations.

Computational Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational chemistry plays a crucial role in predicting spectroscopic data, which can then be used to identify and characterize compounds experimentally. For this compound, computational methods can predict its infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. Vibrational frequency calculations, typically performed using DFT, can simulate the IR and Raman spectra by predicting the stretching and bending modes of the molecule's bonds. These predicted frequencies correspond to characteristic absorption bands in experimental spectra, aiding in the identification of functional groups, such as the carbonyl stretch of the aldehyde. Similarly, computational prediction of NMR chemical shifts for various nuclei (e.g., ¹H and ¹³C) can provide a fingerprint for the molecule. These predicted shifts are sensitive to the local electronic environment of each atom and can be compared with experimental NMR data to confirm the compound's structure and purity. Studies focusing on predicting spectroscopic parameters for this compound were not explicitly found within the search results, but this remains a standard application of computational chemistry for organic molecules.

Molecular Modeling and Simulation for Reaction Mechanisms

Molecular modeling and simulation techniques are instrumental in dissecting complex chemical reactions, providing insights into how molecules transform and the energy barriers involved.

Monte Carlo Simulations Applied to Catalytic Processes

Monte Carlo (MC) simulations are powerful tools for exploring conformational spaces and studying systems with many degrees of freedom, including catalytic processes. While direct applications of Monte Carlo simulations specifically to catalytic processes involving this compound were not identified in the search results, MC methods are generally employed in catalysis to simulate adsorption-desorption phenomena on catalyst surfaces, diffusion of reactants, and the statistical behavior of catalytic ensembles. If this compound were a substrate in a catalytic reaction, MC simulations could model its interaction with a catalyst surface, predict binding energies, and explore the statistical distribution of adsorbed molecules, which are critical for understanding reaction rates and selectivity.

Elucidation of Reaction Pathways and Energy Landscapes through Computational Chemistry

Computational chemistry, particularly methods like DFT, can be used to map out detailed reaction pathways and determine the associated energy landscapes for transformations involving this compound. This involves identifying transition states, intermediates, and the energy barriers for each step in a reaction mechanism. For example, in reactions such as oxidation, reduction, or condensation involving aldehydes, computational studies can predict which pathways are kinetically favored. By calculating activation energies, researchers can understand the rate-determining steps and suggest ways to optimize reaction conditions or catalyst design. Specific computational studies detailing the reaction pathways and energy landscapes for this compound were not found in the search scope, but this is a common area of investigation for aldehydes in organic synthesis and catalysis.

Validation of Computational Models with Experimental Data

The accuracy and reliability of theoretical predictions are ultimately assessed by comparing them with experimental observations. Validation is a critical step in computational chemistry, ensuring that the models used are representative of real-world chemical behavior. For this compound, this would involve comparing computationally predicted properties, such as optimized geometries, spectroscopic data (IR, NMR), or reaction rate constants, with experimentally determined values. If, for instance, DFT calculations predicted a specific vibrational frequency for the carbonyl group, this predicted value would be compared with the experimentally observed IR absorption band. Similarly, calculated NMR chemical shifts would be matched against experimental NMR spectra. The degree of agreement between computational predictions and experimental data validates the chosen theoretical methods and basis sets, thereby increasing confidence in their application to predict properties or reaction outcomes that may be difficult or impossible to measure directly. No specific studies were found that directly validate computational models for this compound against experimental data within the provided search scope.

Environmental and Green Chemistry Aspects in 2 Ethylvaleraldehyde Chemistry

Development of Sustainable Synthesis Routes

The synthesis of 2-ethylvaleraldehyde, like many industrial chemical processes, is being re-evaluated to improve its environmental performance. Key areas of focus include reducing waste, minimizing solvent use, and enhancing energy efficiency.

Traditional chemical synthesis often relies on large volumes of volatile organic solvents, which can contribute to air pollution and pose health risks. Modern green chemistry approaches aim to reduce or eliminate the need for such solvents and to minimize the generation of hazardous waste. nc.gov Strategies applicable to the production of this compound include:

Source Reduction and Recycling: The primary goal of waste minimization is to reduce or eliminate the generation of hazardous waste at the source. nc.gov This can be achieved through optimizing reaction conditions to improve yield and reduce byproducts. Any remaining waste should be considered for recycling or reuse where feasible. nc.gov

Solvent Substitution: Replacing hazardous chlorinated or volatile organic solvents with less toxic, biodegradable, or water-based alternatives is a key strategy. southalabama.edu For aldehyde synthesis, research into solvent-free reactions or the use of greener solvents like deep eutectic solvents (DES) is an active area. researchgate.net

Process Optimization: Good laboratory and manufacturing practices are crucial. This includes maintaining a current chemical inventory to avoid over-ordering, implementing procedural changes like micro-scale experiments to reduce the volume of reactants and waste, and proper source segregation of different waste streams to facilitate recycling. southalabama.educornell.edu

Waste Management Hierarchy: The approach to waste follows a clear hierarchy: source reduction is most preferred, followed by recycling and reuse. Treatment to reduce toxicity or volume is next, with disposal being the least favorable option. nc.gov

The following table outlines key strategies for waste minimization in chemical production.

| Strategy | Description | Potential Benefit |

| Source Reduction | Modifying processes to reduce the amount of waste generated. | Lowers disposal costs and long-term liability. |

| Solvent Substitution | Replacing hazardous solvents with greener alternatives (e.g., water, supercritical fluids). | Improves worker safety and reduces environmental pollution. southalabama.edu |

| Recycling & Reuse | Reclaiming and reusing spent materials, such as solvents, after purification. nc.gov | Conserves resources and reduces the need for virgin materials. |

| Process Intensification | Using microreactors or flow chemistry to improve reaction efficiency and reduce waste. | Higher yields, better process control, and reduced footprint. |

Chemical manufacturing is an energy-intensive sector. Reducing the energy required for synthesizing compounds like this compound is a critical aspect of green chemistry. periodic-table-of-green-and-sustainable-chemistry.com Enhancements can be achieved through several avenues:

Catalyst Development: The use of highly efficient catalysts can lower the activation energy of a reaction, allowing it to proceed at lower temperatures and pressures. This directly reduces the energy input required.

Alternative Energy Sources: Exploring non-traditional energy sources to drive reactions is a growing field. Methods such as photochemistry (using light), electrochemistry (using electricity), and mechanochemistry (using mechanical force) can offer more energy-efficient pathways compared to conventional thermal heating. periodic-table-of-green-and-sustainable-chemistry.com For instance, the electrochemical synthesis of other aldehydes has been shown to be a selective and efficient process, paving the way for greener industrial production. rsc.org

The table below summarizes modern approaches to improving energy efficiency in chemical synthesis.

| Approach | Mechanism | Example Application |

| Advanced Catalysis | Lowers reaction temperature and pressure requirements. | Use of novel metal or biocatalysts in aldehyde synthesis. |

| Electrochemical Synthesis | Uses electrical energy to drive reactions, often with high selectivity. | Electrification of the direct synthesis of anhydrous formaldehyde from methanol. rsc.org |

| Photochemical Synthesis | Uses light energy to initiate chemical reactions. | Photooxidation of furfural in the synthesis of quinaldic acids. rsc.org |

| Process Intensification | Combines multiple unit operations into a single piece of equipment. | Reduces heating/cooling cycles and material transport energy. |

Chemical Metabolism and Environmental Interactions

Aldehydes are chemically reactive compounds due to the electrophilic nature of their carbonyl carbon. nih.gov this compound, as a saturated alkanal, is classified as a "hard" electrophile. nih.gov This classification dictates its primary mode of interaction with biological molecules.

Reactivity with Nucleophiles: Hard electrophiles like this compound preferentially react with "hard" biological nucleophiles. The primary targets are the nitrogen atoms in the primary amino groups of lysine residues in proteins and the N² nitrogen of deoxyguanosine in DNA. nih.gov This reaction involves a 1,2-addition to form an aminol, which can then dehydrate to form an imine (Schiff base). nih.gov This adduction can impair the function of critical macromolecules like proteins and DNA, which is a primary mechanism of aldehyde toxicity. nih.gov

Interaction with Aldehyde Dehydrogenases (ALDHs): The body has a primary defense mechanism against aldehyde toxicity in the form of the aldehyde dehydrogenase (ALDH) superfamily of enzymes. nih.gov These enzymes are crucial for detoxifying both endogenously produced and externally sourced aldehydes. nih.gov The mitochondrial enzyme ALDH2 is particularly efficient at metabolizing aldehydes, oxidizing them to their corresponding carboxylic acids, which are generally less toxic. nih.gov In the case of this compound, ALDH enzymes would catalyze its oxidation to 2-ethylvaleric acid, facilitating its detoxification and excretion. The efficiency of this process can vary between individuals due to genetic polymorphisms in ALDH genes, which can influence susceptibility to aldehyde-related diseases. nih.gov

| Molecule Class | HSAB Classification | Preferred Biological Target (Nucleophile) | Reaction Type |

| Saturated Alkanals (e.g., this compound) | Hard Electrophile | Hard Nucleophiles (e.g., Lysine ε-amino group, DNA bases) nih.gov | 1,2-Addition (Schiff Base Formation) nih.gov |

| α,β-Unsaturated Aldehydes | Soft Electrophile | Soft Nucleophiles (e.g., Cysteine thiolate group) nih.gov | Michael Addition |

The environmental fate of a chemical is determined by its susceptibility to various degradation processes, which influences its persistence and distribution. For this compound, its fate is governed by processes like biodegradation, photolysis, and hydrolysis.

Biodegradation: This is expected to be the primary degradation pathway for this compound in soil and water. Microorganisms in the environment can utilize the aldehyde as a carbon source, breaking it down into simpler molecules like carbon dioxide and water. The half-life of similar aldehydes in soil and water is relatively short, often on the order of days, provided a suitable microbial community is present. juniperpublishers.com

Photodegradation: In the atmosphere, organic compounds can be degraded by reacting with photochemically generated hydroxyl (OH) radicals. The estimated atmospheric half-life for similar volatile organic compounds due to this reaction is typically short, often in the range of hours to a few days, suggesting that this compound that volatilizes would be removed from the atmosphere relatively quickly. researchgate.net

Partitioning: The chemical's properties, such as its water solubility and vapor pressure, determine how it partitions between air, water, and soil. researchgate.net Based on its structure, this compound is expected to have moderate water solubility and volatility. If released into water, volatilization to the atmosphere can occur. If released to soil, it may be mobile but is also subject to rapid biodegradation. juniperpublishers.com Chemical degradation through processes like hydrolysis is not expected to be a significant fate process for simple aldehydes. juniperpublishers.com

The following table summarizes the likely environmental fate of this compound.

| Environmental Compartment | Primary Degradation Pathway | Expected Persistence |

| Atmosphere | Reaction with hydroxyl radicals (Photodegradation) | Low (hours to days) |

| Water | Microbial Biodegradation | Low to Moderate |

| Soil | Microbial Biodegradation | Low to Moderate |

Q & A

Q. What frameworks support the integration of contradictory spectroscopic and computational data for this compound conformers?

- Methodological Answer : Apply Bayesian inference to weigh evidence from NMR (experimental populations) and DFT (relative energies). Use Boltzmann distributions to predict conformer ratios at synthesis temperatures. Disclose discrepancies in -coupling constants or vibrational frequencies as unresolved hypotheses .

Tables for Reference

| Parameter | Optimal Range | Key References |

|---|---|---|

| Reaction Temperature | 60–80°C (hydroformylation) | |

| GC Column | DB-5MS (30 m × 0.25 mm) | |

| Stability Study Duration | 0, 1, 3, 6, 12 months |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.